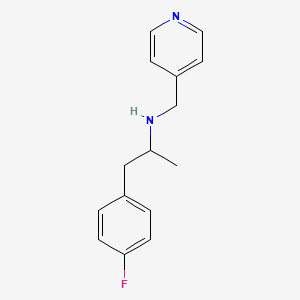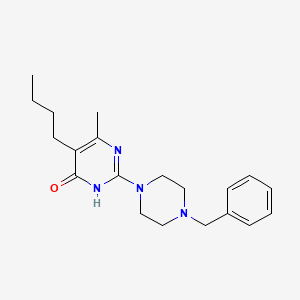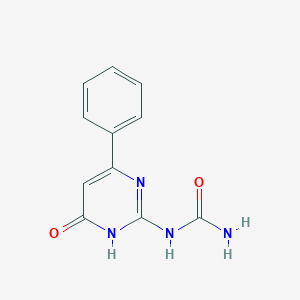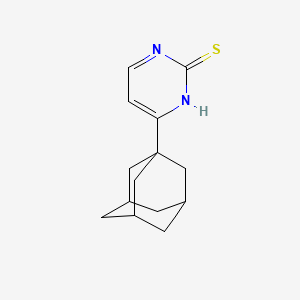
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)-2-propanamine, commonly known as 4F-MPH, is a research chemical that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties.
Mechanism of Action
The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to act by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
4F-MPH has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also causes vasoconstriction, leading to reduced blood flow to peripheral tissues. In addition, it has been shown to increase glucose metabolism in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4F-MPH is its potency. It is a highly potent psychostimulant that can be used in very small amounts, making it cost-effective for research purposes. In addition, it has a long half-life, which allows for extended periods of experimentation. However, one of the main limitations of 4F-MPH is its potential for abuse. It is important for researchers to exercise caution when handling this compound and to follow strict safety protocols.
Future Directions
There are several future directions for research on 4F-MPH. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function in animal models of ADHD, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for depression and anxiety. It has been shown to improve mood and reduce anxiety in animal models, and further research is needed to determine its potential as a therapeutic agent. Finally, there is interest in developing new analogs of 4F-MPH with improved pharmacological properties, such as increased selectivity for dopamine or norepinephrine transporters. This could lead to the development of more effective and safer psychostimulant medications.
Conclusion
In conclusion, 4F-MPH is a potent psychostimulant that has gained popularity among researchers due to its unique properties. It has been extensively studied in the field of neuroscience and pharmacology, and has been shown to have a range of biochemical and physiological effects. While it has several advantages for lab experiments, it is important for researchers to exercise caution when handling this compound. There are several future directions for research on 4F-MPH, including its potential as a treatment for ADHD, depression, and anxiety, and the development of new analogs with improved pharmacological properties.
Synthesis Methods
4F-MPH is synthesized by reacting 4-fluorobenzyl cyanide with 2-propanone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to form 4F-MPH. The purity of the final product can be increased by recrystallization or chromatography.
Scientific Research Applications
4F-MPH has been extensively studied in the field of neuroscience and pharmacology. It is commonly used as a research tool to investigate the effects of psychostimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced cognitive function, increased alertness, and improved mood.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-2-4-15(16)5-3-13)18-11-14-6-8-17-9-7-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJOOWDYKHLCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)
![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)
![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)
![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
